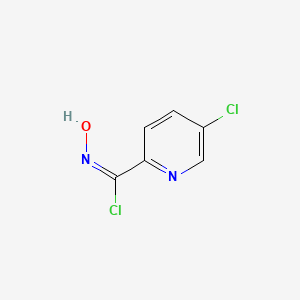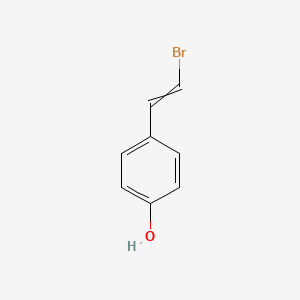![molecular formula C24H22N2O5 B14094003 5-[(3-methoxybenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B14094003.png)
5-[(3-methoxybenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-methoxybenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol is a complex organic compound that features a phenol group substituted with a methoxybenzyl ether and a methoxyphenoxy pyrazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-methoxybenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.
Etherification: The phenol group is etherified with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Coupling reaction: The pyrazole derivative is then coupled with 4-methoxyphenol using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(3-methoxybenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(3-methoxybenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-[(3-methoxybenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol involves its interaction with specific molecular targets. The phenol and pyrazole groups can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(3-methoxybenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol
- 5-[(4-methoxybenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol
- 5-[(3-methoxybenzyl)oxy]-2-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]phenol
Uniqueness
5-[(3-methoxybenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs. The presence of both methoxybenzyl and methoxyphenoxy groups can enhance its interactions with biological targets, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C24H22N2O5 |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]-5-[(3-methoxyphenyl)methoxy]phenol |
InChI |
InChI=1S/C24H22N2O5/c1-28-17-6-8-18(9-7-17)31-23-14-25-26-24(23)21-11-10-20(13-22(21)27)30-15-16-4-3-5-19(12-16)29-2/h3-14,27H,15H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
LZGVSNHWSPTXJY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC(=CC=C4)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3R,6S)-6-[[(3aS,6R)-6-acetyloxy-2-methyl-7-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14093928.png)
![benzyl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-methylamino]-4-oxo-3-[[(2S,3S)-3-propylpyrrolidine-2-carbonyl]amino]butanoate;hydrochloride](/img/structure/B14093934.png)
![6-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14093942.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093944.png)


![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,14S,22S)-22-acetamido-11-benzyl-8-(3-carbamimidamidopropyl)-5-(2-carboxyethyl)-3,6,9,12,16,23-hexaoxo-2-propan-2-yl-1,4,7,10,13,17-hexazacyclotricosane-14-carbonyl]-methylamino]-3-carboxypropanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-2-cyclohexylacetyl]amino]-6-[3-[2-[2-[[(4S)-4-carboxy-4-(hexadecanoylamino)butanoyl]amino]ethoxy]ethoxy]propanoylamino]hexanoic acid;azane](/img/structure/B14093956.png)
![5-(tert-butyl) 3-(2,2,2-trifluoroethyl) 6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate](/img/structure/B14093961.png)
![3-[5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B14093971.png)
![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093978.png)
![(4-Hydroxy-2,5-dimethylthieno[2,3-d]pyrimidin-6-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14093981.png)
![2-[3-chloro-6-[2,2-difluoro-2-(1-oxidopyridin-1-ium-2-yl)ethyl]imino-1-hydroxypyridin-2-yl]-N-[(1R)-1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B14093986.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14093989.png)
![4-hydroxy-8-(4-hydroxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14093992.png)
